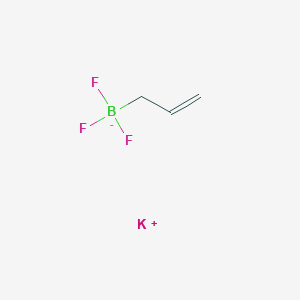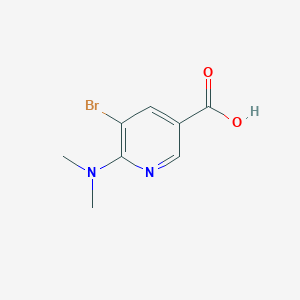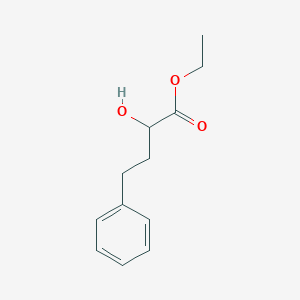
Ethyl (R)-2-Hydroxy-4-phenylbutyrate
Descripción general
Descripción
Ethyl (R)-2-Hydroxy-4-phenylbutyrate, is a chiral ester compound with the molecular formula C12H16O3. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors such as Cilazapril, Benazepril, and Enalapril . This compound is characterized by its ability to form enantiomers, which are molecules that are mirror images of each other.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-4-phenylbutyrate can be synthesized through several methods. One common approach involves the reduction of ethyl 2-oxo-4-phenylbutyrate using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of ethyl 2-hydroxy-4-phenylbutyrate often involves biocatalytic processes. For example, the use of baker’s yeast (Saccharomyces cerevisiae) has been reported for the enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to produce the desired chiral ester . This method is advantageous due to its high selectivity and environmentally friendly nature.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-hydroxy-4-phenylbutyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) can be used for substitution reactions.
Major Products Formed
Oxidation: Ethyl 2-oxo-4-phenylbutyrate.
Reduction: Ethyl 2-hydroxy-4-phenylbutanol.
Substitution: Ethyl 2-halo-4-phenylbutyrate.
Aplicaciones Científicas De Investigación
Ethyl 2-hydroxy-4-phenylbutyrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2-hydroxy-4-phenylbutyrate primarily involves its role as an intermediate in the synthesis of ACE inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular targets include the angiotensin-converting enzyme, and the pathways involved are related to the renin-angiotensin system .
Comparación Con Compuestos Similares
Ethyl 2-hydroxy-4-phenylbutyrate can be compared with other similar compounds such as:
Ethyl 2-hydroxy-4-phenylbutanoate: Similar in structure but differs in the position of the hydroxyl group.
Ethyl 2-oxo-4-phenylbutyrate: The oxidized form of ethyl 2-hydroxy-4-phenylbutyrate.
Ethyl 2-hydroxy-4-phenylbutanol: The reduced form of ethyl 2-hydroxy-4-phenylbutyrate.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of ethyl 2-hydroxy-4-phenylbutyrate in pharmaceutical synthesis.
Propiedades
IUPAC Name |
ethyl 2-hydroxy-4-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYKSSGYDPNKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869054 | |
| Record name | Ethyl 2-hydroxy-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7226-83-7 | |
| Record name | Ethyl 2-hydroxy-4-phenylbutyrate, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007226837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL 2-HYDROXY-4-PHENYLBUTYRATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98PT8ZK21T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-methyl-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7827586.png)
![ethyl 3-cyclopropyl-2-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7827594.png)
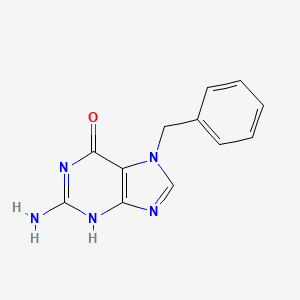

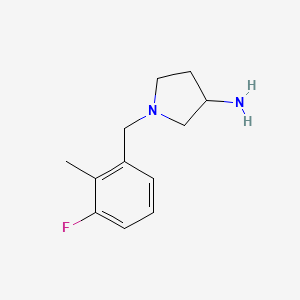

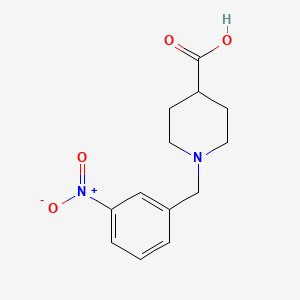
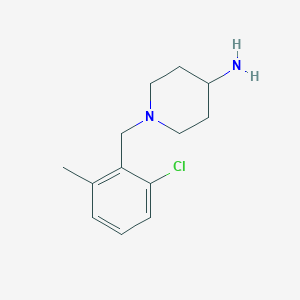
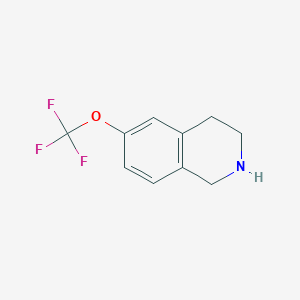
![[2-(1,3-Dioxolan-2-yl)phenyl]-ethyl-diphenyl-phosphonium bromide](/img/structure/B7827658.png)


